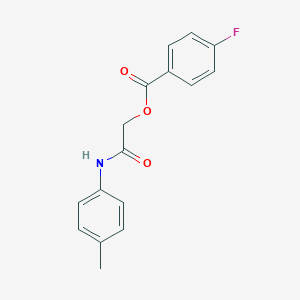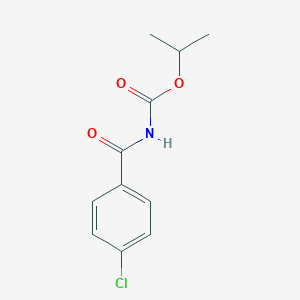![molecular formula C13H16N2OS B255497 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B255497.png)
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, also known as BCTP, is a small molecule that has been extensively studied for its potential therapeutic applications. BCTP has been found to have a high affinity for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a key role in the regulation of synaptic plasticity and is implicated in a range of neurological disorders. In
Wirkmechanismus
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely expressed in the brain. The mGluR5 receptor plays a key role in the regulation of synaptic plasticity, and its dysregulation has been implicated in several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one binds to the allosteric site of the mGluR5 receptor, which inhibits its activity and reduces the downstream signaling pathways that are involved in synaptic plasticity.
Biochemical and Physiological Effects:
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to have several biochemical and physiological effects in animal models of neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been found to reduce the levels of glutamate in the brain, which is a key neurotransmitter that is implicated in several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has also been found to reduce the levels of inflammatory cytokines in the brain, which are thought to play a role in the development of several neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has several advantages for lab experiments, including its high affinity for the mGluR5 receptor, its selective antagonism of the receptor, and its ability to reduce glutamate levels in the brain. However, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one also has several limitations, including its low solubility in water, its complex synthesis method, and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one, including its potential therapeutic applications in other neurological disorders, its optimization as a drug candidate, and its potential use as a tool for studying the role of the mGluR5 receptor in synaptic plasticity. Additionally, further research is needed to evaluate the safety and efficacy of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one in humans and to identify any potential side effects or drug interactions. Overall, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one represents a promising therapeutic candidate for the treatment of a range of neurological disorders, and further research is needed to fully explore its potential.
Synthesemethoden
The synthesis of 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex multi-step process that involves the use of several reagents and solvents. The general synthetic route involves the reaction of 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine with butyl isocyanate to form the corresponding urea derivative. The urea derivative is then reacted with 2-bromo-3,5-dimethylpyridine to form the final product, 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one. The overall yield of the synthesis is around 10-15%, and the purity of the final product is typically greater than 95%.
Wissenschaftliche Forschungsanwendungen
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in a range of neurological disorders, including schizophrenia, depression, anxiety, and addiction. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been found to have a high affinity for the mGluR5 receptor, which is implicated in the regulation of synaptic plasticity and the development of several neurological disorders. 3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one has been shown to be effective in animal models of these disorders, and several clinical trials are currently underway to evaluate its efficacy in humans.
Eigenschaften
Produktname |
3-butyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one |
|---|---|
Molekularformel |
C13H16N2OS |
Molekulargewicht |
248.35 g/mol |
IUPAC-Name |
11-butyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-12-one |
InChI |
InChI=1S/C13H16N2OS/c1-2-3-7-15-8-14-12-11(13(15)16)9-5-4-6-10(9)17-12/h8H,2-7H2,1H3 |
InChI-Schlüssel |
HQFJOOXQBKKWAC-UHFFFAOYSA-N |
SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Kanonische SMILES |
CCCCN1C=NC2=C(C1=O)C3=C(S2)CCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-benzyl-4-[2-(4-methoxy-2-nitroanilino)-2-oxoethoxy]benzamide](/img/structure/B255416.png)

![1-Benzhydryl-4-[3-(2,4-dimethoxyphenyl)acryloyl]piperazine](/img/structure/B255419.png)
![N-(3,4-dichlorophenyl)-N'-[2-(dimethylamino)ethyl]urea](/img/structure/B255420.png)
![5-[bis(2-methoxyethyl)amino]-4-chloro-3(2H)-pyridazinone](/img/structure/B255424.png)
![(1R,2S,4R)-N-(4-(N-propylsulfamoyl)phenyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B255427.png)
![5-{[Benzyl(methyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B255428.png)

![Ethyl 4-(4-chlorophenyl)-2-[(methoxyacetyl)amino]-3-thiophenecarboxylate](/img/structure/B255430.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]-4-(2-ethylphenyl)piperazine](/img/structure/B255431.png)


![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B255434.png)
